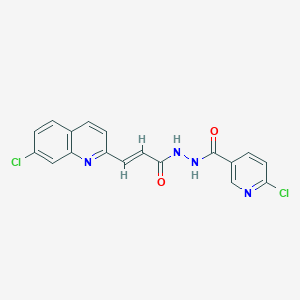
EN300-26603624
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-N’-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide” is a complex organic molecule that contains a quinoline moiety (a bicyclic aromatic compound), a pyridine ring (a six-membered aromatic ring with one nitrogen atom), and a carbohydrazide group (a derivative of carboxylic acid with two amine groups). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and pyridine rings, the introduction of the chloro groups, and the formation of the carbohydrazide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and pyridine) would contribute to the compound’s stability and could influence its reactivity. The chloro groups might make the compound more electrophilic, or electron-seeking .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The quinoline and pyridine rings might undergo electrophilic aromatic substitution reactions, while the carbohydrazide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and chloro groups might affect its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Fotocatálisis y Remediación Ambiental
La estructura del compuesto sugiere posibles aplicaciones en fotocatálisis. Los investigadores han explorado compuestos similares para la purificación atmosférica, el tratamiento de aguas residuales orgánicas, la eliminación de iones metálicos pesados y la esterilización . Investigar sus propiedades fotocatalíticas podría conducir a soluciones ambientales innovadoras.
Inhibición de la Kinasa y Terapia del Cáncer
Se ha evaluado la potencia inhibitoria del compuesto contra kinasas específicas que albergan una cisteína rara en la región de la bisagra. Notablemente, muestra promesa como un posible inhibidor irreversible para la kinasa del huso monopolar 1 (MPS1), también conocida como tirosina quinasa (TTK). Los inhibidores de MPS1 se están investigando para tratar malignidades, incluido el cáncer de mama triple negativo .
Ensayos Biológicos y Estudios Celulares
Los ensayos de laboratorio, incluidos los experimentos basados en células, pueden evaluar los efectos del compuesto en los procesos celulares. Los investigadores pueden explorar su impacto en la viabilidad celular, la proliferación o las vías de señalización específicas.
En resumen, “EN300-26603624” tiene promesas en diversos campos, desde la remediación ambiental hasta la terapia del cáncer. Su estructura única justifica una mayor investigación, y la colaboración interdisciplinaria podría desbloquear todo su potencial. 🌟
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O2/c19-13-4-1-11-2-5-14(22-15(11)9-13)6-8-17(25)23-24-18(26)12-3-7-16(20)21-10-12/h1-10H,(H,23,25)(H,24,26)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSPECCNUKRIGS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)NNC(=O)C3=CN=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)NNC(=O)C3=CN=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)
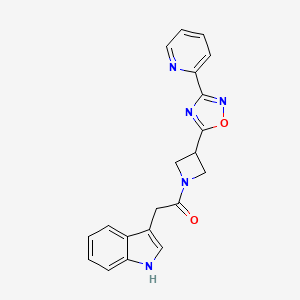

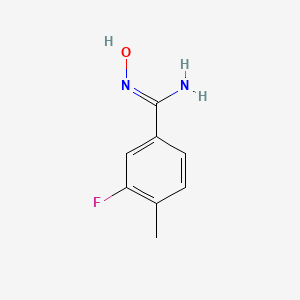
![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)
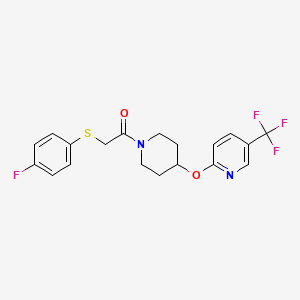
![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)
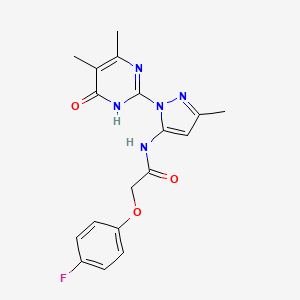
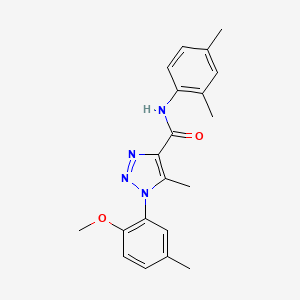
![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)
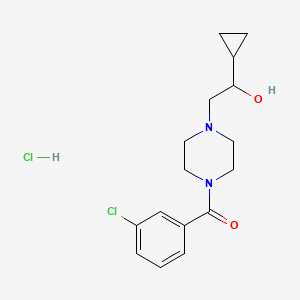
![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)
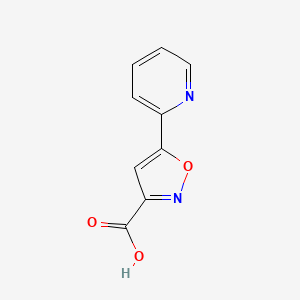
![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)
